molecular formula C15H22O4 B8440175 Ethyl 2-[3-(3-hydroxy-propyl)-phenoxy]-2-methyl-propionate

Ethyl 2-[3-(3-hydroxy-propyl)-phenoxy]-2-methyl-propionate

Cat. No.: B8440175
M. Wt: 266.33 g/mol
InChI Key: FNNHSXNTEICDSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[3-(3-hydroxy-propyl)-phenoxy]-2-methyl-propionate is a useful research compound. Its molecular formula is C15H22O4 and its molecular weight is 266.33 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

ethyl 2-[3-(3-hydroxypropyl)phenoxy]-2-methylpropanoate

InChI

InChI=1S/C15H22O4/c1-4-18-14(17)15(2,3)19-13-9-5-7-12(11-13)8-6-10-16/h5,7,9,11,16H,4,6,8,10H2,1-3H3

InChI Key

FNNHSXNTEICDSF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)OC1=CC=CC(=C1)CCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

10d (50 g, 175 mmol) is placed in the presence of 2-propynol (12 ml, 210 mmol) in 400 ml of diisopropylamine, under nitrogen. Pd(PPh3)2Cl2 (3.5 g) and CuI (500 mg) are added and the reaction medium is stirred at reflux for 5 h. The precipitate formed in the course of the reaction is filtered on celite and the reaction medium is dry concentrated. The oil obtained is purified by flash chromatography on silica (petroleum ether:AcOEt 80:20). It is then placed in a solution of 250 ml of THF and 150 ml of EtOH in the presence of Pd/C under hydrogen at 6 bar. This mixture is stirred for 24 h. at ambient temperature. After filtration on celite, the reaction medium is dry concentrated and 12a is isolated in the form of a clear oil (32 g, yield=69%). TLC silica gel 60 F 254 Merck, heptane:AcOEt 80:20, Rf=0.56.
Name
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three
Quantity
3.5 g
Type
catalyst
Reaction Step Four
Name
CuI
Quantity
500 mg
Type
catalyst
Reaction Step Four
Name
Name
Yield
69%

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